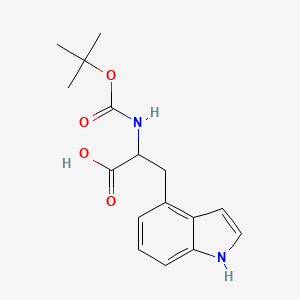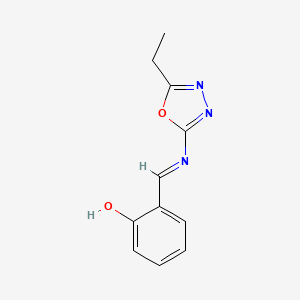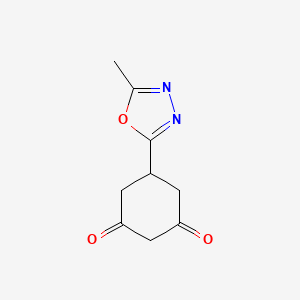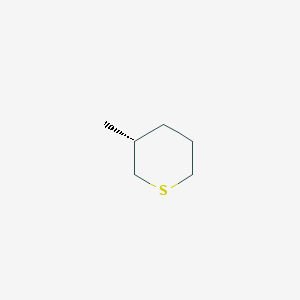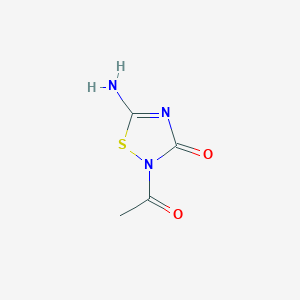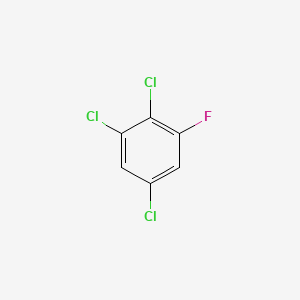![molecular formula C22H16N2O2 B13104619 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acrylic acid moiety.
Vorbereitungsmethoden
The synthesis of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl group and the acrylic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts .
Analyse Chemischer Reaktionen
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols
Wissenschaftliche Forschungsanwendungen
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and the imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s therapeutic effects. The acrylic acid moiety can also participate in covalent bonding with target proteins, enhancing the compound’s potency .
Vergleich Mit ähnlichen Verbindungen
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but lacks the biphenyl group, resulting in different biological activities.
2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group instead of a biphenyl group, leading to variations in binding affinity and selectivity.
Imidazo[1,2-a]pyridine-3-acetic acid: Similar to the acrylic acid derivative but with an acetic acid moiety, affecting its reactivity and biological properties
Eigenschaften
Molekularformel |
C22H16N2O2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(E)-3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26)/b14-13+ |
InChI-Schlüssel |
OSUDLXBMNOHLKS-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


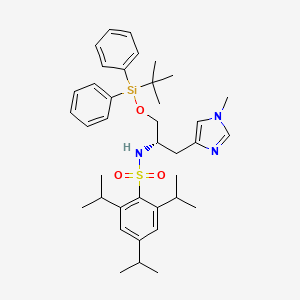
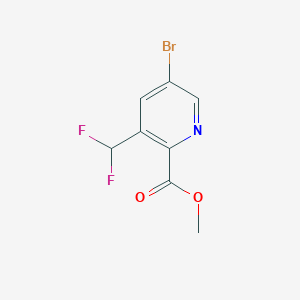

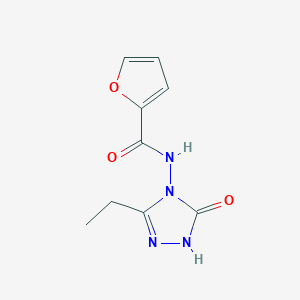
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


